4-(Naphthalene-2-sulfonamidomethyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(naphthalen-2-ylsulfonylamino)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c20-18(21)15-7-5-13(6-8-15)12-19-24(22,23)17-10-9-14-3-1-2-4-16(14)11-17/h1-11,19H,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYABYRNRVDOLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Naphthalene-2-sulfonamidomethyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its applications in various fields.
- Chemical Formula : CHNOS
- Molecular Weight : 301.36 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The primary biological activity of this compound is attributed to its interaction with specific enzymes and proteins:
- Inhibition of Serine Proteases : The compound acts as an inhibitor of serine proteases, which play crucial roles in various biological processes including digestion, immune response, and blood coagulation. Inhibition of these enzymes can lead to altered biochemical pathways, affecting cellular functions and responses .
- Modulation of Protein Degradation Systems : Research indicates that derivatives of benzoic acid can enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are essential for maintaining cellular homeostasis .
Antimicrobial Activity
Several studies have demonstrated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition zones in agar diffusion assays.
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In vitro studies indicated that it could inhibit the proliferation of cancer cell lines such as Hep-G2 (liver cancer) and A2058 (melanoma). The mechanism appears to involve apoptosis induction through the activation of caspase pathways .
Case Studies
- Antimicrobial Evaluation : A study assessed the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, suggesting strong antibacterial activity.
- Antitumor Effects : In a comparative study on various benzoic acid derivatives, this compound exhibited a notable decrease in cell viability in Hep-G2 cells at concentrations above 10 µM, with a reduction in viability by approximately 50% after 48 hours .
Data Table: Biological Activities Summary
Comparison with Similar Compounds
4-(3-Chloroanilino)benzoic Acid
- Structure: Features a 3-chloroanilino group instead of naphthalene sulfonamide.
- Synthesis : Prepared via Buchwald-Hartwig coupling of 4-chlorobenzoic acid and 3-chloroaniline .
- Key Properties :
4-[(Diethoxyphosphinoyl)methyl]benzoic Acid
- Structure: Phosphinoyl group replaces sulfonamide.
- Crystal Structure: Dihedral angle between phosphinoyl and benzoic acid: 83.75° . Forms centrosymmetric dimers via O—H···O bonds (R₂²(20) motif) .
- Synthesis : Phosphorylation of methylbenzoic acid derivatives.
Benzoic Acid, 4-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxy
- Structure : Chloro-nitrobenzenesulfonamide with a hydroxyl group.
- Properties :
- Synthesis: Sulfonylation of 4-amino-2-hydroxybenzoic acid with 4-chloro-3-nitrobenzenesulfonyl chloride.
2-(4-Bromobenzenesulfonamido)-2-phenylacetic Acid Monohydrate
- Structure : Phenylacetic acid core with bromobenzenesulfonamide.
- Applications :
- Crystallography: Monoclinic system with O—H···O and N—H···O hydrogen bonds .
| Parameter | This compound | 2-(4-Bromobenzenesulfonamido)-2-phenylacetic Acid |
|---|---|---|
| Core Structure | Benzoic acid | Phenylacetic acid |
| Halogen Substituent | None | Bromine (enhances lipophilicity) |
Data Tables
Table 1: Comparative Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
